

propyl cinnamate as a flavoring agent in the food and beverage industry

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Compound of Interest

Compound Name: *Propyl cinnamate*

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Propyl Cinnamate: Application Notes for the Food and Beverage Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl cinnamate is a synthetic flavoring agent known for its characteristic fruity and balsamic aroma, with notes of peach and apricot.^[1] As an ester of propyl alcohol and cinnamic acid, it is utilized in the food and beverage industry to impart or enhance these specific flavor profiles. This document provides detailed application notes, experimental protocols for analysis and quality control, and an overview of the sensory perception pathways related to **propyl cinnamate**.

Physical and Chemical Properties

Propyl cinnamate is a colorless, viscous liquid with established physical and chemical characteristics crucial for its application and analysis in food products.^[2]

Property	Value	Reference
Chemical Name	Propyl 3-phenylprop-2-enoate	[3]
Synonyms	n-Propyl cinnamate	[4]
CAS Number	7778-83-8	[3]
FEMA Number	2938	[2][5]
JECFA Number	660	[2][5]
Molecular Formula	C12H14O2	[3]
Molecular Weight	190.24 g/mol	[3]
Appearance	Colorless clear viscous liquid	[3]
Odor Profile	Balsamic, musty, vine, amber	[3]
Flavor Profile	Fruity, with notes of peach and apricot	[3][5]
Boiling Point	283-284 °C @ 760 mm Hg	[3]
Melting Point	12-13 °C	[3]
Flash Point	>100 °C (>212 °F)	[3]
Solubility	Soluble in alcohol; Insoluble in water	[2][3]
Vapor Pressure	0.003 mmHg @ 25 °C (estimated)	[3]
logP (o/w)	3.477 (estimated)	[3]

Applications in the Food and Beverage Industry

Propyl cinnamate is recognized as a versatile flavoring agent and is categorized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[5] Its application spans a variety of food and beverage products.

Food Category	Typical Use Level (ppm, max)	Purpose
Baked Goods	4.3	To impart fruity and spicy notes.
Non-alcoholic Beverages	2.6	To enhance fruit flavors, particularly peach and apricot.
Frozen Dairy (Ice Cream)	2.9	For fruity flavor profiles in ice creams and frozen yogurts.
Hard Candy	4.9	To provide a lasting fruity and slightly spicy flavor.
Gelatins and Puddings	0.07	For subtle fruity undertones.
Chewing Gum	Not specified, but used	To contribute to the overall flavor profile.
Confectionery Frostings	Not specified, but used	To enhance sweet and fruity notes.

Regulatory Status

Propyl cinnamate is an approved food additive in many regions. In the United States, it is regulated by the Food and Drug Administration (FDA) under 21 CFR 172.515 as a synthetic flavoring substance.[2][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **propyl cinnamate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent." [2]

Experimental Protocols

The following protocols are provided as a guide for the quality control and analysis of **propyl cinnamate** in food and beverage applications.

Quality Control of Raw Material

This protocol outlines the steps for ensuring the identity and purity of incoming **propyl cinnamate** raw material.

Objective: To verify that the **propyl cinnamate** raw material meets the required specifications for use in food and beverage production.

Materials:

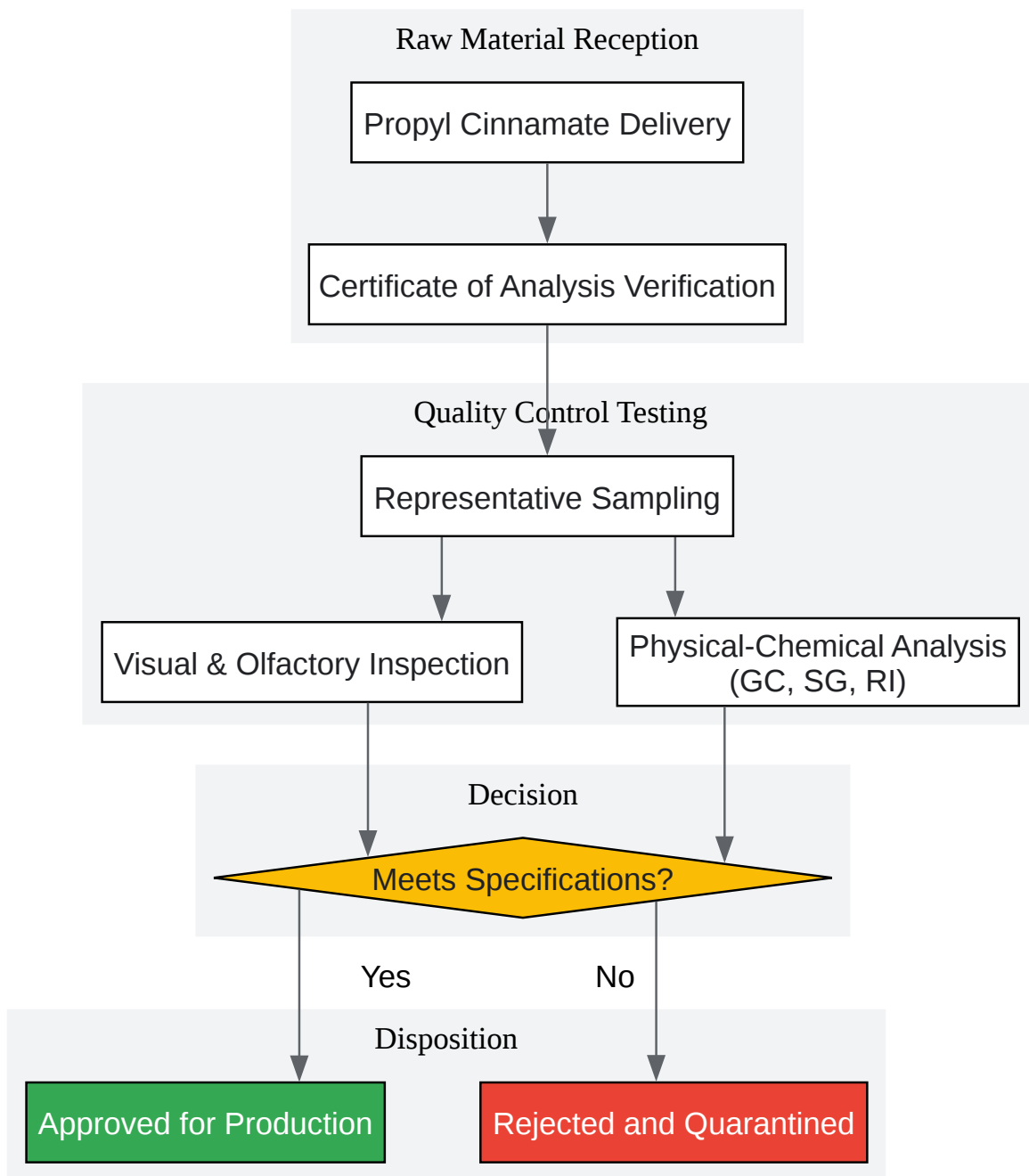
- **Propyl cinnamate** sample
- Gas chromatograph with a flame ionization detector (GC-FID)
- Appropriate GC column (e.g., DB-5 or equivalent)
- Reference standard of **propyl cinnamate**
- Solvent (e.g., ethanol or hexane)
- Karl Fischer titrator for moisture content
- Equipment for determining specific gravity and refractive index

Procedure:

- Visual and Olfactory Inspection:
 - Visually inspect the sample for color and clarity. It should be a colorless, clear, viscous liquid.
 - Perform an olfactory assessment to confirm the characteristic balsamic and fruity aroma.
- Identity and Purity by Gas Chromatography (GC-FID):
 - Prepare a standard solution of **propyl cinnamate** of known concentration in a suitable solvent.
 - Prepare a sample solution of the received **propyl cinnamate** at the same concentration.
 - Inject both the standard and sample solutions into the GC-FID system.
 - GC Conditions (Example):

- Injector Temperature: 250 °C
- Detector Temperature: 280 °C
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- Compare the retention time of the major peak in the sample chromatogram with that of the standard. They should match.
- Calculate the purity of the sample by comparing the peak area of the **propyl cinnamate** in the sample to the total peak area of all components (area percent method). The assay should be between 98.00% and 100.00%.[\[3\]](#)
- Physical Parameter Testing:
 - Specific Gravity: Determine the specific gravity at 25 °C using a pycnometer or digital density meter. The expected range is 1.030-1.040.[\[2\]](#)
 - Refractive Index: Measure the refractive index at 20 °C using a refractometer. The expected range is 1.547-1.553.[\[2\]](#)
 - Moisture Content: Determine the water content using Karl Fischer titration.

Acceptance Criteria: The raw material must meet the specifications for appearance, odor, purity ($\geq 98\%$), specific gravity, and refractive index.



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Figure 1: Quality control workflow for incoming **propyl cinnamate**.

Quantification in a Beverage Matrix by HPLC

This protocol describes a method for extracting and quantifying **propyl cinnamate** from a non-alcoholic beverage.

Objective: To determine the concentration of **propyl cinnamate** in a beverage sample.

Materials:

- Beverage sample
- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- C18 reverse-phase HPLC column
- **Propyl cinnamate** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Solid-Phase Extraction (SPE) cartridges (C18)
- Methanol
- Filtration apparatus with 0.45 µm filters

Procedure:

- Standard Curve Preparation:
 - Prepare a stock solution of **propyl cinnamate** in acetonitrile.
 - Create a series of standard solutions of decreasing concentrations by diluting the stock solution.
 - Inject each standard into the HPLC and record the peak area.
 - Plot a calibration curve of peak area versus concentration.
- Sample Preparation (Solid-Phase Extraction):

- Degas the beverage sample by sonication.
- Condition a C18 SPE cartridge by passing methanol followed by deionized water.
- Load a known volume of the beverage sample onto the SPE cartridge.
- Wash the cartridge with water to remove sugars and other polar interferences.
- Elute the **propyl cinnamate** from the cartridge with a small volume of acetonitrile.
- Filter the eluate through a 0.45 µm filter before injection.
- HPLC Analysis:
 - HPLC Conditions (Example):
 - Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A common starting point is 60:40 acetonitrile:water.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 20 µL
 - Detector Wavelength: 278 nm (based on the cinnamate chromophore)
 - Inject the prepared sample extract into the HPLC system.
 - Identify the **propyl cinnamate** peak by comparing its retention time to that of a standard.
- Quantification:
 - Determine the peak area of **propyl cinnamate** in the sample chromatogram.
 - Calculate the concentration of **propyl cinnamate** in the sample using the standard curve.

Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible difference exists between a control product and a product flavored with **propyl cinnamate**.

Objective: To assess if the addition of **propyl cinnamate** at a specific concentration creates a noticeable sensory difference in a food or beverage product.

Materials:

- Control food/beverage product
- Test food/beverage product containing **propyl cinnamate**
- Identical sample cups, coded with random 3-digit numbers
- Water and unsalted crackers for palate cleansing
- A panel of at least 20-30 trained or consumer panelists
- Ballots for recording responses

Procedure:

- Sample Preparation:
 - Prepare the control and test products. Ensure they are at the same temperature and served in identical portions.
 - For each panelist, prepare a set of three samples: two will be the control (A) and one will be the test (B), or two will be the test (B) and one will be the control (A).
 - The presentation order of the three samples should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[6]
- Testing:
 - Provide each panelist with the three coded samples, a ballot, and palate cleansers.[7]

- Instruct the panelists to taste the samples from left to right and identify the sample that is different from the other two.[6]
- Panelists should cleanse their palate between samples.[7]
- Even if no difference is perceived, panelists must make a choice.
- Data Analysis:
 - Count the number of correct responses.
 - Use a statistical table for triangle tests (based on the number of panelists and the desired significance level, typically $p < 0.05$) to determine if the number of correct identifications is statistically significant.
 - If the number of correct answers is at or above the minimum required for significance, it can be concluded that a perceptible difference exists.

Signaling Pathways in Flavor Perception

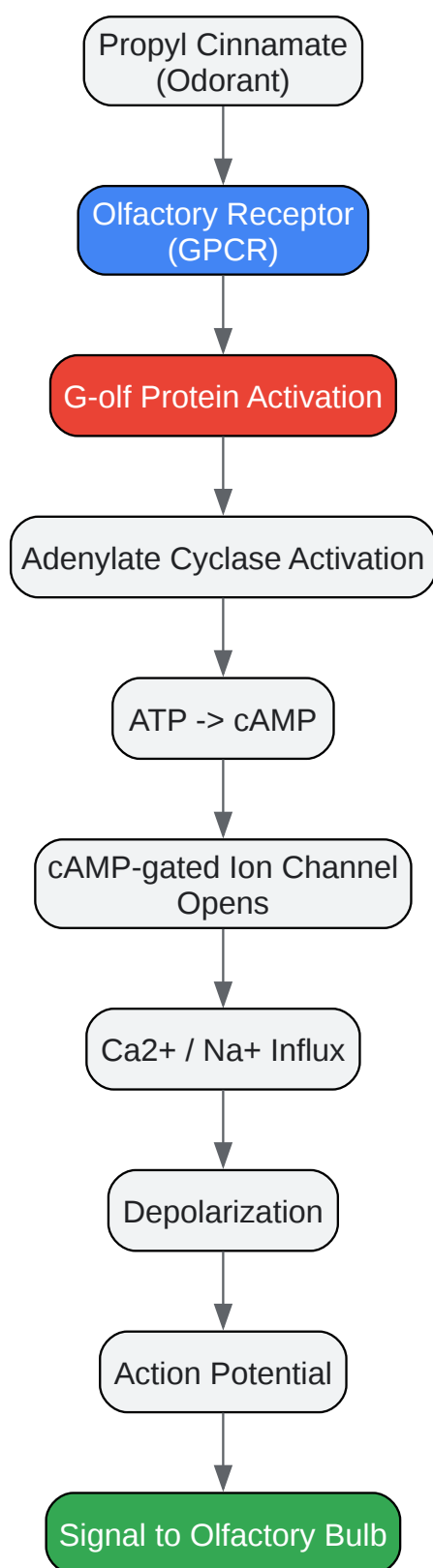
The perception of **propyl cinnamate**'s flavor is a complex interplay between taste and smell (aroma).

Olfactory Pathway

The fruity and balsamic aroma of **propyl cinnamate** is detected by olfactory receptors in the nasal cavity.

- Binding: Volatile **propyl cinnamate** molecules bind to specific G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons.[8]
- Signal Transduction: This binding activates an olfactory-specific G-protein (G-olf), which in turn activates adenylate cyclase.[8]
- Depolarization: Adenylate cyclase increases the intracellular concentration of cyclic AMP (cAMP), which opens cyclic nucleotide-gated ion channels, allowing an influx of Na^+ and Ca^{2+} ions.[8] This depolarizes the neuron.

- **Signal to Brain:** The depolarization generates an action potential that travels along the olfactory nerve to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the aroma.



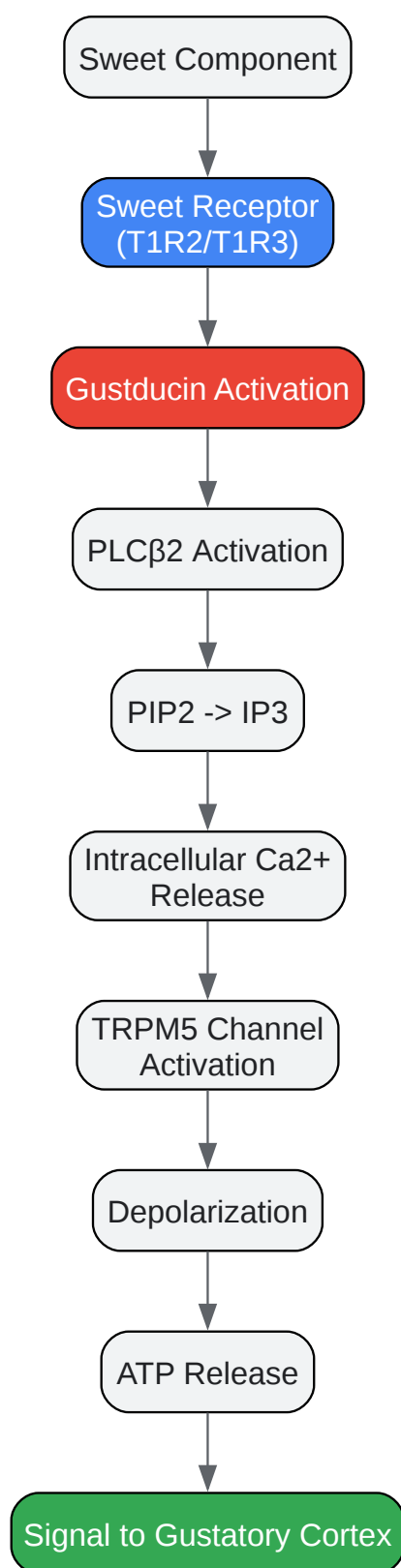
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Figure 2: Simplified olfactory signaling pathway for **propyl cinnamate**.

Gustatory (Taste) Pathway

While the primary perception of **propyl cinnamate** is aromatic, its "fruity" character is also associated with sweet taste perception. The sweet taste component is transduced through GPCRs on taste receptor cells.

- Binding: Sweet-associated molecules bind to a heterodimeric GPCR (T1R2/T1R3) on Type II taste cells.[\[9\]](#)
- Signal Transduction: This activates a G-protein (gustducin), which in turn activates phospholipase C β 2 (PLC β 2).[\[9\]](#)
- Second Messenger: PLC β 2 generates inositol triphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular Ca²⁺.[\[2\]](#)
- Neurotransmitter Release: The increase in intracellular Ca²⁺ opens TRPM5 ion channels, leading to depolarization of the taste cell and the release of ATP as a neurotransmitter.[\[9\]](#)
- Signal to Brain: ATP activates purinergic receptors on afferent nerve fibers, which transmit the taste signal to the gustatory cortex in the brain.[\[10\]](#)



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Figure 3: Simplified sweet taste signaling pathway.

Handling and Storage

Propyl cinnamate should be handled in a well-ventilated area, avoiding contact with skin and eyes. It is stable under normal conditions and should be stored in a tightly closed container in a dry, cool place, away from sources of ignition.^{[11][12]}

Conclusion

Propyl cinnamate is a valuable flavoring agent for creating fruity and balsamic notes in a wide range of food and beverage products. Proper quality control and analytical testing are essential to ensure its effective and safe use. Understanding the mechanisms of its sensory perception can further aid in the development of new and innovative flavor profiles.

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